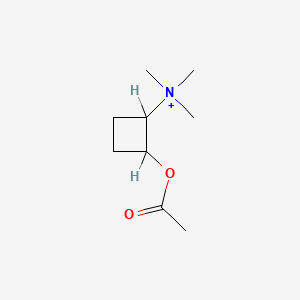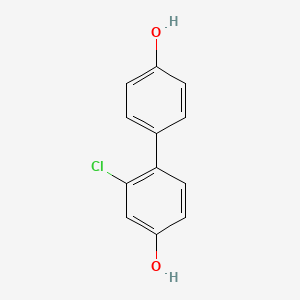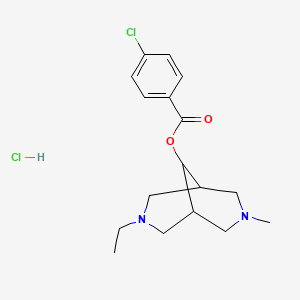
Primidolol hydrochloride
描述
Primidolol hydrochloride is a beta adrenergic receptor antagonist, primarily used as an antihypertensive agent. It is an imidazolidinone derivative patented by Pfizer Corporation. The compound is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions .
作用机制
Target of Action
Primidolol hydrochloride primarily targets the beta-adrenergic receptors . These receptors play a crucial role in the cardiovascular system, regulating heart rate, and blood pressure among other functions.
Result of Action
The primary result of this compound’s action is a reduction in heart rate and blood pressure . This makes it potentially useful in the treatment of conditions such as hypertension.
生化分析
Biochemical Properties
Primidolol hydrochloride plays a significant role in biochemical reactions by interacting with beta-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of heart rate, smooth muscle relaxation, and other physiological processes. This compound binds to these receptors, inhibiting their activity and thereby reducing the effects of adrenaline and noradrenaline. This interaction leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension .
Cellular Effects
This compound affects various types of cells, particularly those in the cardiovascular system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking beta-adrenergic receptors, this compound reduces the intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn affects the activity of protein kinase A (PKA). This reduction in PKA activity leads to decreased phosphorylation of target proteins, ultimately resulting in reduced heart rate and contractility .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-adrenergic receptors, which are located on the surface of various cell types. This binding inhibits the activation of adenylate cyclase, an enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). By reducing cAMP levels, this compound decreases the activation of protein kinase A (PKA), leading to a cascade of downstream effects that result in decreased heart rate and blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its efficacy can decrease with prolonged exposure to light and heat. In in vitro studies, this compound has shown consistent effects on cellular function over short-term periods, but long-term studies have indicated potential degradation and reduced potency. In in vivo studies, the long-term administration of this compound has been associated with sustained reductions in blood pressure and heart rate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, this compound can cause toxic effects, including bradycardia, hypotension, and potential cardiac arrest. These threshold effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions. The compound undergoes oxidation, reduction, and hydrolysis, catalyzed by enzymes such as cytochrome P450. These metabolic pathways result in the formation of various metabolites, which are then excreted from the body. The interactions with these enzymes and the resulting metabolic flux are crucial for the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions influence the localization and concentration of this compound, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound is primarily localized in the cytoplasm and cell membrane, where it interacts with beta-adrenergic receptors. The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of primidolol hydrochloride involves the reaction of 2-hydroxy-3-(2-methylphenoxy)propylamine with 1-(2-chloroethyl)-5-methylpyrimidine-2,4-dione under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions: Primidolol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
Primidolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of beta-adrenergic receptor antagonists.
Biology: The compound is utilized in research involving cardiovascular functions and beta-adrenergic receptor mechanisms.
Medicine: this compound is investigated for its potential therapeutic effects in treating hypertension and other cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes
相似化合物的比较
Propranolol: Another beta-adrenergic receptor antagonist used for similar therapeutic purposes.
Atenolol: A selective beta-1 adrenergic receptor blocker with similar antihypertensive effects.
Metoprolol: A beta-1 selective adrenergic receptor antagonist used in the treatment of hypertension and other cardiovascular conditions.
Uniqueness of Primidolol Hydrochloride: this compound is unique due to its specific chemical structure, which allows it to interact with both beta-1 and beta-2 adrenergic receptors. This dual action provides a broader range of therapeutic effects compared to more selective beta-blockers .
属性
IUPAC Name |
1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4.ClH/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23;/h3-6,10,14,18,21H,7-9,11H2,1-2H3,(H,19,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHOLIQGGQPTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-55-8 (Parent) | |
| Record name | Primidolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021187 | |
| Record name | Primidolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40778-40-3 | |
| Record name | Primidolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primidolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Primidolol hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAT67NBE8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(aminomethyl)cyclohexyl]methanamine;oxalate;platinum(2+)](/img/structure/B1211492.png)

![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1211495.png)






![1,5-Diazabicyclo[3.3.1]nonane](/img/structure/B1211506.png)



![2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate](/img/structure/B1211511.png)
